(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-pyrimidin-2-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-3-27-20(26)16-12(2)28-19-14-8-5-4-7-13(14)18(25)15(17(16)19)11-24-21-22-9-6-10-23-21/h4-11,25H,3H2,1-2H3/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFBSJIIFSOEAP-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the naphthoquinone structure followed by the introduction of the pyrimidine moiety through a condensation reaction. The synthetic pathway can be summarized as follows:
- Formation of Naphthoquinone : Utilizing standard organic reactions to construct the naphthoquinone framework.
- Pyrimidine Attachment : The introduction of the pyrimidine ring is achieved through a nucleophilic substitution or condensation reaction.
- Final Modifications : The compound is then esterified to produce the final product.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective inhibition against pathogenic strains.
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how structural modifications influence biological activity. Key findings include:
- Pyrimidine Substitution : Variations in the pyrimidine ring structure significantly affect potency; electron-withdrawing groups enhance activity.
- Naphthoquinone Core : Modifications to the naphthoquinone core are crucial for maintaining biological efficacy.
Case Studies
- Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : In an evaluation against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values lower than those of commonly used antibiotics, suggesting potential as a new antimicrobial agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyrimidine Substituted Analogs
A closely related compound, (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3), differs only in the heterocyclic substituent (pyridine instead of pyrimidine). Key comparisons include:
*Estimated based on substitution of pyridine (C5H5N) with pyrimidine (C4H4N2).
The pyrimidine variant is hypothesized to exhibit higher binding affinity in biological systems due to enhanced hydrogen-bonding and π-stacking interactions, as seen in kinase inhibitors like those in EP 4,374,877 A2, which utilize pyrimidine scaffolds for target engagement .
Substituent Variations in Patent Derivatives
Several compounds in EP 4,374,877 A2 share structural motifs with the target compound, such as:
- Trifluoromethyl groups : Present in Reference Example 50 (4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) . These groups improve metabolic stability and lipophilicity compared to the target compound’s methyl and ethyl substituents.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this naphthofuran derivative typically involves multi-step protocols, including:
- Vilsmeier-Haack formylation to introduce the pyrimidinylamino group.
- Knoevenagel condensation to form the methylene bridge.
- Esterification under Dean-Stark conditions to stabilize the ethyl carboxylate group. Key optimizations include using anhydrous solvents (e.g., DMF or THF), catalytic bases like piperidine, and controlled heating (70–90°C) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing stereochemistry and purity?
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration via coupling constants) and purity.
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and verify the Z-configuration . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How can chromatographic techniques be optimized for isolating this compound?
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate polar byproducts.
- HPLC : Employ C18 reverse-phase columns with acetonitrile/water (0.1% TFA) for high-purity isolation. Adjust pH to 3–4 to enhance peak resolution .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict electronic properties and bioactivity?
- DFT calculations : Use Gaussian or ORCA to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity and stability.
- Molecular docking : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinities. Validate results with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for Z-configuration confirmation?
- NOE correlations : Detect spatial proximity between the pyrimidinylamino group and adjacent protons via 2D NOESY.
- X-ray refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning, ensuring accurate Z-configuration assignment .
- Comparative analysis : Overlay experimental and simulated NMR spectra (e.g., using MestReNova) to identify discrepancies caused by dynamic effects .
Q. How does substituent variation (e.g., pyrimidine vs. phenyl groups) impact photophysical properties?
- UV-Vis spectroscopy : Compare λₘₐₓ shifts to assess conjugation length changes. For example, pyrimidine substituents increase π-π* transitions by ~20 nm compared to phenyl analogs.
- Fluorescence quenching : Introduce electron-withdrawing groups (e.g., -CF₃) to study excited-state behavior via Stern-Volmer plots .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with ethanol/hexane mobile phases.
- Asymmetric catalysis : Optimize Pd-catalyzed coupling reactions with BINAP ligands to enhance enantiomeric excess (ee >95%). Monitor ee via chiral GC or polarimetry .
Data Analysis & Experimental Design
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Kinetic analysis : Use HPLC to quantify degradation products and calculate t₁/₂. Apply Arrhenius equations to predict shelf life .
Q. What statistical methods validate reproducibility in biological assays (e.g., IC₅₀ determinations)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
